4-Bromo-3-methylpyridin-2-amine

CAS No.: 1227586-05-1

Cat. No.: VC2571459

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227586-05-1 |

|---|---|

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | 4-bromo-3-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C6H7BrN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | XWWKYJUQHIIFGH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1N)Br |

| Canonical SMILES | CC1=C(C=CN=C1N)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

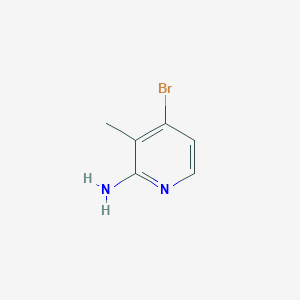

4-Bromo-3-methylpyridin-2-amine (CAS: 1227586-05-1) is a heterocyclic organic compound with the molecular formula C₆H₇BrN₂. The compound features a pyridine ring as its core structure with specific functional groups positioned strategically:

-

A bromine atom at the 4-position

-

A methyl group at the 3-position

-

An amino group at the 2-position

This particular arrangement of substituents contributes to its distinctive chemical reactivity and potential applications in various fields.

Physical Properties

The physical properties of 4-Bromo-3-methylpyridin-2-amine are fundamental to understanding its behavior in various chemical and biological systems. The compound typically exists as a crystalline solid at room temperature. Its molecular weight is approximately 187 g/mol, calculated based on its molecular formula. The presence of the amino group contributes to its basic character, while the bromine atom influences its reactivity in substitution reactions.

Electronic Properties

The electronic distribution within the molecule plays a crucial role in its reactivity. The pyridine nitrogen creates an electron-deficient ring system, making the compound susceptible to nucleophilic attacks. The bromine atom at the 4-position serves as an electron-withdrawing group, further influencing the electron density distribution across the molecule. This electronic configuration is particularly important for its participation in coupling reactions and interactions with biological targets.

Synthesis Methods

Standard Synthetic Routes

The synthesis of 4-Bromo-3-methylpyridin-2-amine typically follows selective bromination of 3-methylpyridin-2-amine. This approach leverages the directing effects of existing substituents to achieve regioselective bromination. The primary synthetic routes include:

-

Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in appropriate solvents

-

Halogen-directed substitution reactions

-

Transition metal-catalyzed transformations

Optimization of Reaction Conditions

Achieving high yield and purity in the synthesis of 4-Bromo-3-methylpyridin-2-amine requires careful optimization of reaction conditions. Key parameters include:

Temperature Control: Reactions are typically conducted at controlled temperatures (0-5°C) to minimize side reactions and enhance selectivity.

Solvent Selection: Common solvents include acetic acid and dichloromethane, chosen based on their ability to dissolve both starting materials and facilitate regioselective bromination.

Catalyst Use: Lewis acids such as FeBr₃ or AlCl₃ are sometimes employed to enhance regioselectivity during the bromination process.

Industrial Production Methods

For large-scale production, continuous flow processes have been explored to enhance efficiency and yield. These methods offer advantages including:

-

Better control over reaction parameters

-

Improved safety profiles for handling reactive brominating agents

-

Enhanced scalability for commercial production

-

Reduced waste generation through process optimization

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, also feature prominently in industrial-scale synthesis strategies for this compound and its derivatives.

Chemical Reactivity

Types of Reactions

4-Bromo-3-methylpyridin-2-amine participates in various chemical transformations, demonstrating its versatility as a synthetic building block. Primary reaction types include:

Substitution Reactions

Applications in Scientific Research

Medicinal Chemistry

4-Bromo-3-methylpyridin-2-amine has established importance in drug discovery and development processes.

Antimicrobial Activity

Pyridine derivatives, including 4-Bromo-3-methylpyridin-2-amine, have demonstrated antimicrobial properties. The structural features of this compound provide a foundation for developing new antibacterial and antifungal agents. Modifications to the basic scaffold can enhance efficacy against various pathogens.

Drug Development

| Application | Description | Potential Targets |

|---|---|---|

| Antimicrobial Agents | Development of compounds effective against bacteria and fungi | Bacterial cell wall biosynthesis enzymes |

| Cancer Treatment | Scaffold for anticancer drug candidates | Kinase inhibition, cell cycle regulation |

| Drug Design | Modifiable structure for enhanced bioactivity | Various disease-specific biological targets |

Agricultural Chemistry

The compound has applications in agricultural research and product development.

Herbicides and Pesticides

4-Bromo-3-methylpyridin-2-amine has been explored as a precursor in the synthesis of novel herbicides and pesticides. Its ability to interfere with specific plant growth processes makes it a candidate for developing environmentally friendly agricultural chemicals.

Table 2: Agricultural Applications of 4-Bromo-3-methylpyridin-2-amine

| Application | Description | Mode of Action |

|---|---|---|

| Herbicides | Development of selective herbicides | Interference with plant growth regulators |

| Pesticides | Formulation of eco-friendly pest control agents | Disruption of pest-specific biochemical pathways |

Materials Science

In materials science, 4-Bromo-3-methylpyridin-2-amine contributes to the development of functional materials with specific properties.

Polymer Chemistry

The compound serves as a building block for synthesizing polymers with enhanced characteristics. Its bromine substituent facilitates cross-linking reactions, resulting in materials with improved thermal stability and mechanical strength.

Chemical Intermediate

4-Bromo-3-methylpyridin-2-amine functions as a versatile chemical intermediate in organic synthesis.

Synthesis of Fine Chemicals

The compound is employed in the synthesis of various fine chemicals and agrochemicals. Its reactive bromine atom enables nucleophilic substitutions that are essential in organic synthesis processes.

Table 3: Chemical Intermediate Applications of 4-Bromo-3-methylpyridin-2-amine

| Application | Description | Key Reactions |

|---|---|---|

| Fine Chemical Synthesis | Production of specialized chemical compounds | Substitution, coupling reactions |

| Agrochemical Development | Creation of crop protection products | Functional group transformations |

| Pharmaceutical Intermediates | Synthesis of drug precursors | Selective modifications of the pyridine scaffold |

Biological Activity and Mechanism of Action

Target of Action

4-Bromo-3-methylpyridin-2-amine and its derivatives interact with various biological targets. As a chemical intermediate, it serves as a building block for compounds that may target specific enzymes, receptors, or other biological macromolecules.

Biochemical Properties

The compound exhibits significant biochemical properties that influence its interactions with biological systems. Research indicates potential interactions with enzymes such as p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular signaling pathways.

Cellular Effects

4-Bromo-3-methylpyridin-2-amine can influence various cellular processes through its derivatives. These effects include:

-

Modulation of cell signaling pathways

-

Alterations in gene expression profiles

-

Effects on cellular metabolism

-

Potential impact on inflammatory and stress responses

Molecular Mechanism

The molecular mechanism of this compound's derivatives often involves specific binding interactions with biomolecules. For example, derivatives may function as ATP-competitive inhibitors of kinases, influencing downstream signaling cascades.

Analytical Methods and Characterization

Structure Validation Techniques

Confirming the structure of 4-Bromo-3-methylpyridin-2-amine requires comprehensive analytical characterization. Multi-technique approaches include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides essential information about the substitution pattern, with characteristic signals for:

-

Methyl protons (typically at δ 2.3-2.5 ppm)

-

Aromatic protons (δ 6.8-8.0 ppm)

-

Amino group protons

X-ray Crystallography

Single-crystal X-ray analysis resolves the three-dimensional structure, confirming bond lengths and angles:

-

C-Br bond length: approximately 1.89 Å

-

C-N bond length: approximately 1.34 Å

Mass Spectrometry

Mass spectrometric analysis identifies the molecular ion peak (m/z ≈ 187 [M+H]⁺) and characteristic fragmentation patterns.

Case Studies and Research Findings

Antimicrobial Derivatives

A significant research direction for 4-Bromo-3-methylpyridin-2-amine involves developing antimicrobial derivatives. Studies have examined various modifications to enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli. The derivatives showed varying levels of inhibition, demonstrating that structural modifications can significantly influence antimicrobial efficacy.

Agricultural Applications

Research on herbicidal applications of 4-Bromo-3-methylpyridin-2-amine derivatives has shown promising results. Field trials indicated that certain derivatives could reduce weed biomass by over 50% compared to untreated controls, highlighting the potential of these compounds in agricultural pest management.

Comparison with Similar Compounds

Structural Analogs

Comparing 4-Bromo-3-methylpyridin-2-amine with structurally related compounds provides insights into structure-activity relationships. Key analogs include:

-

5-Bromo-2-methylpyridin-3-amine

-

2-Amino-3-methylpyridine

-

4-Bromo-5-methylpyridin-2-amine

The specific positioning of the bromine and methyl groups in 4-Bromo-3-methylpyridin-2-amine influences its reactivity and interactions with biological targets, distinguishing it from these analogs.

Reactivity Comparisons

The reactivity of 4-Bromo-3-methylpyridin-2-amine in various chemical transformations differs from its structural analogs due to electronic and steric factors. These differences manifest in:

-

Reaction rates in substitution processes

-

Regioselectivity in functionalization reactions

-

Efficacy in coupling reactions

-

Binding affinities to biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume